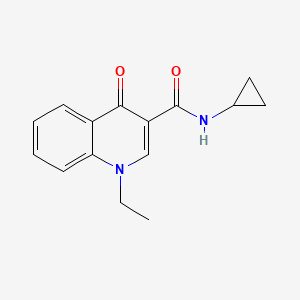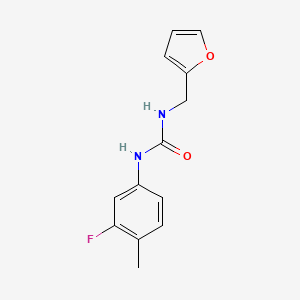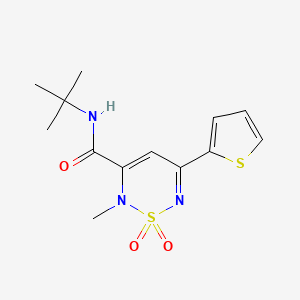![molecular formula C20H18N6OS2 B4619860 N-(4-methyl-1,3-thiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4619860.png)
N-(4-methyl-1,3-thiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazole and triazole derivatives often involves multi-step reactions, starting from key precursors such as thioureas, halides, and various aldehydes or ketones. For instance, the reaction of N-(5-chloropyridin-2-yl)-N′N′-dialkylthioureas with phenacyl bromides can yield trisubstituted thiazoles via a pyridyl shift, a method that could potentially be adapted for the synthesis of the target compound (Count & Jarvis, 1977). Furthermore, the structural elucidation of similar compounds is often achieved through spectroscopic techniques such as IR, 1H NMR, and mass spectrometry, as demonstrated in the synthesis of related propanamides (Reddy et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family can be complex, often requiring X-ray diffraction for precise determination. For example, the molecular and supramolecular structures of isostructural thiazoles have been studied through single crystal diffraction, highlighting the planarity and conformational aspects of these molecules (Kariuki et al., 2021).
Chemical Reactions and Properties
Thiazole and triazole derivatives are known for their reactivity towards various reagents, leading to a wide range of chemical transformations. For instance, the cyclocondensation of certain derivatives with reagents containing thioamide function can lead to the formation of compounds with potential anti-inflammatory properties (Thabet et al., 2011). Moreover, the synthesis of S-derivatives of related compounds through interaction with haloalkanes in an alcoholic medium further demonstrates the versatile reactivity of these molecules (Hotsulia & Fedotov, 2019).
Aplicaciones Científicas De Investigación
Anticancer Potential
A study highlighted the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. The research demonstrated significant anticancer activity against hepatocellular carcinoma cell lines, suggesting a promising avenue for the development of new anticancer therapies (Gomha et al., 2017).
Antioxidant and Anticancer Activities
Another study synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including thiosemicarbazide, thiadiazole, and triazole derivatives. These compounds exhibited antioxidant activity superior to that of ascorbic acid and showed cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, indicating their potential as antioxidant and anticancer agents (Tumosienė et al., 2020).
Antibacterial Activity
Research into azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives revealed compounds with good antibacterial activity against Rhizobium radiobacter. This study opens up possibilities for the development of new antibacterial agents (Tumosienė et al., 2012).
Synthesis and Biological Evaluation of Derivatives
A comprehensive study involved the synthesis and biological evaluation of amino thiazoles, thiazolylacetonitrile, and imidazo[1,2-a]pyridine derivatives containing the naproxenoyl moiety as potential anti-inflammatory agents. This research contributes to understanding the chemical and pharmacological diversity of thiazole derivatives (Thabet et al., 2011).
Propiedades
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS2/c1-13-12-28-19(22-13)23-18(27)14(2)29-20-25-24-17(15-8-10-21-11-9-15)26(20)16-6-4-3-5-7-16/h3-12,14H,1-2H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEHUGPPMFYLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4619783.png)


![N-(4-ethoxyphenyl)-N'-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4619820.png)
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4619825.png)
![3-benzyl-5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4619831.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4619844.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4619854.png)


![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4619875.png)
![N,N'-(4-methyl-1,2-phenylene)bis[2-(4-chlorophenyl)acetamide]](/img/structure/B4619882.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4619887.png)